molecular formula C7H3Cl2N3O5 B076471 2,4-Dichloro-3,5-dinitrobenzamide CAS No. 13550-88-4

2,4-Dichloro-3,5-dinitrobenzamide

Cat. No. B076471
CAS RN: 13550-88-4
M. Wt: 280.02 g/mol
InChI Key: UBMOQSTZFCSCEV-UHFFFAOYSA-N
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Patent
US04091011

Procedure details

A mixture of 74.9 g. (0.25 mole) of 2,4-dichloro-3,5-dinitrobenzoyl chloride and 200 ml. of concentrated ammonia is placed in a mortar and ground with a pestle for ten minutes. The mixture stands for 2 hours at room temperature. The yellow precipitate is removed by filtration and washed with water. There is obtained 67.7 gm. (97%) of yellow needles melting at 263°-265°. Recrystallization of 1.00 g. of material from ethanol yields 390 mg. of yellow needles melting at 262°-263°.
Name
2,4-dichloro-3,5-dinitrobenzoyl chloride
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
yellow needles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
needles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[C:9]([Cl:14])[C:8]([N+:15]([O-:17])=[O:16])=[CH:7][C:3]=1[C:4](Cl)=[O:5].[NH3:18]>>[Cl:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[C:9]([Cl:14])[C:8]([N+:15]([O-:17])=[O:16])=[CH:7][C:3]=1[C:4]([NH2:18])=[O:5]

Inputs

Step One
Name
2,4-dichloro-3,5-dinitrobenzoyl chloride
Quantity
0.25 mol
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
yellow needles
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
needles
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 74.9 g
CUSTOM
Type
CUSTOM
Details
The yellow precipitate is removed by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
There is obtained 67.7 gm
CUSTOM
Type
CUSTOM
Details
Recrystallization of 1.00 g
CUSTOM
Type
CUSTOM
Details
of material from ethanol yields 390 mg

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=C(C(=O)N)C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.